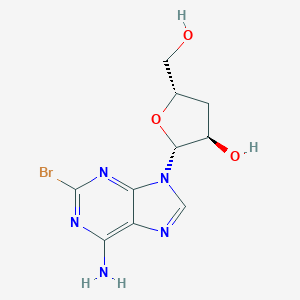
2-Bromo-3'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3'-deoxyadenosine, also known as this compound, is a useful research compound. Its molecular formula is C10H12BrN5O3 and its molecular weight is 330.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Biology Research
DNA Damage and Repair Studies
2-Br-3'-dA is utilized to investigate DNA damage and repair mechanisms. When incorporated into synthetic DNA oligonucleotides, it can mimic specific types of DNA lesions induced by environmental factors, such as radiation or chemical mutagens. This capability allows researchers to study how cellular enzymes recognize and repair these lesions, providing insights into genomic integrity maintenance.
Photoreactive Oligonucleotides
The compound can also be incorporated into photoreactive oligonucleotides. By attaching a photosensitive group to the bromine atom, researchers create oligonucleotides that can crosslink to complementary sequences upon exposure to light. This property is invaluable for studying protein-DNA interactions and developing novel tools for manipulating nucleic acids.
Medicinal Chemistry
Antiviral and Anticancer Research
2-Br-3'-dA has shown potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism. Its incorporation into nucleic acids disrupts normal base pairing and replication processes, which can lead to cell death in rapidly dividing cancer cells or inhibit viral replication .
Nucleotide Analog Studies
As a nucleotide analog, 2-Br-3'-dA serves as a model compound for studying the effects of halogenation on nucleoside function. Researchers have explored how modifications at the 2-position affect the biological activity of nucleosides, contributing to the design of more effective therapeutic agents .
Biochemical Applications
Enzyme Interaction Studies
The unique structure of 2-Br-3'-dA allows for detailed studies on how it interacts with various enzymes involved in nucleotide metabolism. For instance, its effects on polymerases and other nucleic acid-modifying enzymes provide insights into enzyme specificity and mechanism .
Synthesis of Novel Nucleosides
The bromination at the 2-position facilitates the synthesis of novel nucleoside derivatives that can be used for further research into their biological properties. These derivatives may exhibit enhanced efficacy or reduced toxicity compared to their natural counterparts, making them valuable candidates for drug development .
Case Studies and Research Findings
Propiedades
Número CAS |
115044-76-3 |
|---|---|
Fórmula molecular |
C10H12BrN5O3 |
Peso molecular |
330.14 g/mol |
Nombre IUPAC |
(2R,3R,5S)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12BrN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 |
Clave InChI |
MOFDAKHUBHRTST-OBXARNEKSA-N |
SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
SMILES canónico |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
Sinónimos |
2-BDA 2-bromo-3'-deoxyadenosine 3'-deoxy-2-bromoadenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















